4-Hydroxy-6-(methylthio)-2-naphthalenecarboxylic acid ethyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring substituted with a carboxylic acid, a hydroxy group, a methylthio group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes a series of substitutions to introduce the hydroxy, methylthio, and carboxylic acid groups. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy and methylthio groups can be oxidized to form corresponding ketones or sulfoxides.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and methylthio groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 4-hydroxy-6-methyl-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-6-(methylthio)-, ethyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness can influence its applications and effectiveness in various fields.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-methylsulfanylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H14O3S/c1-3-17-14(16)10-6-9-4-5-11(18-2)8-12(9)13(15)7-10/h4-8,15H,3H2,1-2H3 |
InChI Key |
XMLQTSNTIPLNNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)SC)O |
Origin of Product |
United States |
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